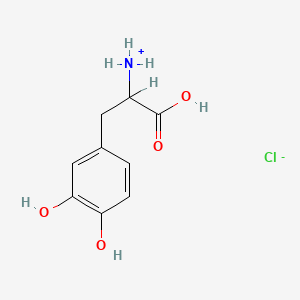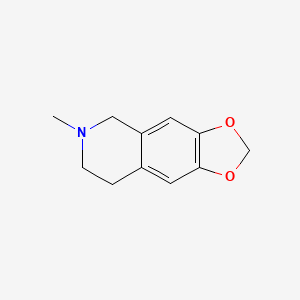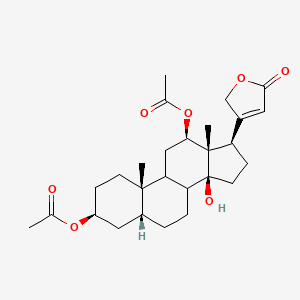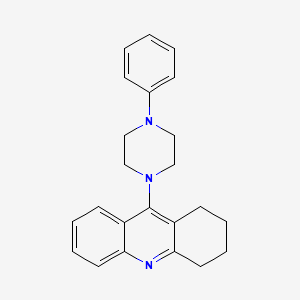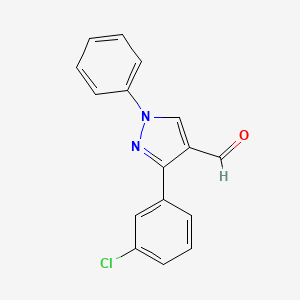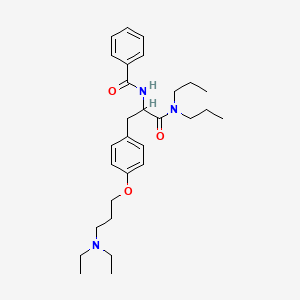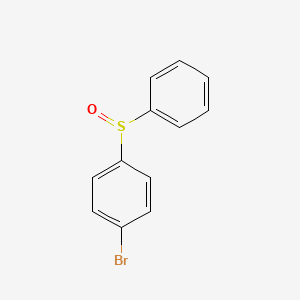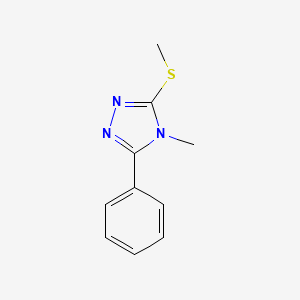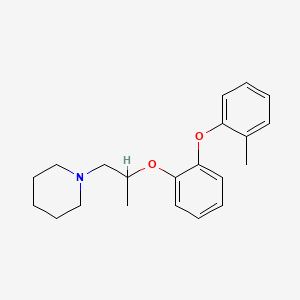
Octadecylmethylsulfide
描述
Octadecylmethylsulfide (ODMS) is a chemical compound that belongs to the group of sulfides. It is also known as 1-octadecanethiol, and it has a molecular formula of C18H38S. ODMS is widely used in scientific research for its unique properties, such as its ability to form self-assembled monolayers on various surfaces.
作用机制
The mechanism of action of ODMS is not well understood, but it is believed to interact with the surface of various materials through its sulfur group. ODMS can form strong covalent bonds with metal surfaces, and it can also interact with other materials through weak van der Waals forces.
Biochemical and Physiological Effects
ODMS does not have any known biochemical or physiological effects on living organisms. It is considered to be a relatively inert compound and is not known to interact with biological systems.
实验室实验的优点和局限性
One of the primary advantages of ODMS is its ability to form self-assembled monolayers on various surfaces. This property makes it a valuable tool for modifying surface properties and developing new materials. ODMS is also relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, there are also some limitations to the use of ODMS in lab experiments. One of the main limitations is its toxicity. ODMS is considered to be a hazardous material and should be handled with care. It is also sensitive to air and moisture, which can affect its properties and stability.
未来方向
There are several future directions for the use of ODMS in scientific research. One potential application is in the development of new materials for biomedical applications. ODMS can be used to modify the surface properties of materials to make them more biocompatible and reduce the risk of rejection by the body. Another potential application is in the development of new sensors and devices for environmental monitoring and detection of hazardous materials.
Conclusion
In conclusion, ODMS is a valuable tool in scientific research for its ability to form self-assembled monolayers on various surfaces. Its unique properties make it useful for modifying surface properties and developing new materials. While there are some limitations to its use, ODMS has several potential applications in the future, particularly in the field of biomedical research and environmental monitoring.
科学研究应用
ODMS has a wide range of applications in scientific research. One of its primary uses is in the field of surface chemistry, where it is used to form self-assembled monolayers on various surfaces. These monolayers can be used to modify surface properties, such as wettability, adhesion, and biocompatibility. ODMS is also used in the development of biosensors, where it is used to immobilize biomolecules on the sensor surface.
属性
IUPAC Name |
1-methylsulfanyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNORDZYQJMGMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336793 | |
| Record name | methyloctadecylsulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylmethylsulfide | |
CAS RN |
40289-98-3 | |
| Record name | methyloctadecylsulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)

